

# Application Notes and Protocols for Anticoagulation in HA130-Based Hemoperfusion Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of anticoagulation protocols for use with the **HA130** hemoperfusion cartridge. The information is intended to guide researchers and clinicians in selecting and managing appropriate anticoagulation strategies to ensure patient safety and optimal performance of the hemoperfusion circuit.

# Introduction to Anticoagulation in Hemoperfusion

Hemoperfusion is an extracorporeal blood purification technique where blood is passed through a cartridge containing adsorbent materials to remove specific toxins.[1] The **HA130** cartridge, manufactured by Jafron Biomedical, contains a neutral macroporous resin designed to adsorb middle-to-large molecular weight uremic toxins and protein-bound solutes.[2][3]

Contact between blood and the surfaces of the extracorporeal circuit, including the hemoperfusion cartridge, activates the coagulation cascade, which can lead to clot formation. [4] Circuit thrombosis can impede blood flow, reduce the efficacy of the treatment, and in severe cases, necessitate premature termination of the procedure and lead to blood loss.[4] Therefore, adequate anticoagulation is crucial for the successful and safe application of **HA130**-based therapy.



The choice of anticoagulant should be tailored to the individual patient's clinical condition, considering factors such as bleeding risk, underlying coagulopathies, and institutional protocols. The two primary anticoagulation strategies employed during **HA130** hemoperfusion are systemic heparinization and regional citrate anticoagulation.

# Anticoagulation Protocols Heparin-Based Anticoagulation

Heparin, either unfractionated (UFH) or low-molecular-weight (LMWH), is a widely used anticoagulant for extracorporeal therapies. It acts by potentiating the activity of antithrombin III, which in turn inactivates thrombin and other coagulation factors.

#### 2.1.1. Unfractionated Heparin (UFH) Protocol

UFH has a short half-life, and its anticoagulant effect can be readily monitored and reversed with protamine sulfate.

#### Experimental Protocol:

- Priming: For certain applications, the HA cartridge may be primed with a heparin-containing solution. For example, in some critical care settings, 18,750 units of heparin may be injected into the cartridge, which is then agitated and allowed to dwell for 30 minutes before being rinsed with normal saline.
- Loading Dose: Administer a loading dose of 62.5 to 125 U/kg of UFH as an intravenous bolus at the initiation of the hemoperfusion session.
- Maintenance Infusion: Immediately following the bolus, commence a continuous intravenous infusion of UFH at a rate of 1250 to 2500 U/h.
- Monitoring: The anticoagulant effect of UFH is typically monitored using the Activated Clotting Time (ACT) or Activated Partial Thromboplastin Time (aPTT). The target ACT is generally maintained between 200 and 250 seconds.
- Termination: The heparin infusion is typically discontinued 30 to 60 minutes before the end of the hemoperfusion session to allow for normalization of clotting times.



#### 2.1.2. Low-Molecular-Weight Heparin (LMWH) Protocol

LMWH offers a more predictable anticoagulant response and a longer half-life, often allowing for a single bolus dose without the need for continuous infusion or frequent monitoring.

#### Experimental Protocol:

- Dosing: Administer a single intravenous bolus of LMWH at a dose of 60 to 80 U/kg at the beginning of the HA130 treatment.
- Additional Doses: No additional doses are typically required for a standard hemoperfusion session.
- Monitoring: Routine monitoring of LMWH is not always necessary, but anti-Factor Xa activity can be measured if required.

# **Regional Citrate Anticoagulation (RCA)**

RCA is an alternative to heparin, particularly for patients with a high risk of bleeding. Citrate is infused into the arterial line of the extracorporeal circuit, where it chelates ionized calcium, a critical cofactor in the coagulation cascade, thereby preventing clotting within the circuit. The citrated blood is then returned to the patient, and the systemic calcium levels are restored through a separate infusion of calcium chloride.

#### Experimental Protocol:

- Citrate Infusion: Infuse a 4% sodium citrate solution into the arterial line of the circuit at a rate of 100 to 250 ml/h.
- Circuit Monitoring: The primary goal is to maintain the ionized calcium level within the
  extracorporeal circuit between 0.20 and 0.40 mmol/L. This is monitored by drawing a blood
  sample from the circuit post-cartridge. The Activated Clotting Time (ACT) should be
  maintained between 200 and 250 seconds.
- Systemic Calcium Replacement: A solution of calcium chloride is infused into the venous line before the blood returns to the patient to maintain systemic ionized calcium levels between 1.00 and 1.20 mmol/L.



 Patient Monitoring: Closely monitor the patient for signs of citrate toxicity, such as metabolic alkalosis or electrolyte disturbances.

# **Data Presentation**

The following tables summarize the quantitative data for the described anticoagulation protocols.

Table 1: Heparin-Based Anticoagulation Protocols for HA130 Therapy

| Parameter            | Unfractionated Heparin<br>(UFH) | Low-Molecular-Weight<br>Heparin (LMWH) |
|----------------------|---------------------------------|----------------------------------------|
| Loading Dose         | 62.5 - 125 U/kg                 | 60 - 80 U/kg                           |
| Maintenance Dose     | 1250 - 2500 U/h                 | Not applicable                         |
| Monitoring Parameter | Activated Clotting Time (ACT)   | Anti-Factor Xa Activity (if required)  |
| Target Range         | 200 - 250 seconds               | Not routinely monitored                |

Table 2: Regional Citrate Anticoagulation (RCA) Protocol for HA130 Therapy

| Parameter                       | Recommended Value  |
|---------------------------------|--------------------|
| Citrate Solution                | 4% Sodium Citrate  |
| Citrate Infusion Rate           | 100 - 250 ml/h     |
| Target Circuit Ionized Calcium  | 0.20 - 0.40 mmol/L |
| Target Systemic Ionized Calcium | 1.00 - 1.20 mmol/L |
| Target Circuit ACT              | 200 - 250 seconds  |

# **Visualizations**

The following diagrams illustrate the experimental workflows and logical relationships of the anticoagulation protocols.





Click to download full resolution via product page

Caption: Workflow for Heparin-Based Anticoagulation in **HA130** Therapy.





Click to download full resolution via product page

Caption: Regional Citrate Anticoagulation (RCA) Workflow for HA130 Therapy.

# Conclusion



The selection of an appropriate anticoagulation protocol is critical for the safe and effective use of **HA130**-based hemoperfusion therapy. Both heparin-based and regional citrate anticoagulation strategies can be employed, with the choice depending on the individual patient's clinical status and bleeding risk. The protocols and data presented in these application notes provide a foundation for developing standardized procedures for anticoagulation during **HA130** therapy. It is essential for clinicians and researchers to adhere to established monitoring practices to ensure patient safety and optimize treatment outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Jafron HA130 in Medical Research: Another Breakthrough\_News Center\_Media & Events\_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 2. jafroninternational.com [jafroninternational.com]
- 3. icuworks.com [icuworks.com]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Anticoagulation in HA130-Based Hemoperfusion Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#anticoagulation-protocols-for-ha130-based-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com